(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
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Overview
Description
(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a chiral catalyst to induce the desired stereochemistry. For instance, starting from a suitable phenol derivative, the compound can be synthesized through an intramolecular cyclization reaction, often facilitated by a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the stereochemical purity of the product. Techniques such as high-performance liquid chromatography (HPLC) may be employed to separate and purify the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions: (2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
- Oxidation can yield ketones or aldehydes.
- Reduction can yield various alcohol derivatives.
- Substitution can introduce different functional groups onto the aromatic ring .
Scientific Research Applications
(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects .
Comparison with Similar Compounds
- (2S,4R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
- (2R,4S)-N-aryl-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide
Comparison:
Stereochemistry: The (2R,4S) configuration imparts unique properties compared to its (2S,4R) enantiomer.
Biological Activity: The specific stereochemistry can influence the compound’s interaction with biological targets, leading to differences in activity.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1820574-92-2 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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